molecular formula C18H15N5O4 B2802940 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034274-17-2

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2802940
CAS No.: 2034274-17-2
M. Wt: 365.349
InChI Key: CRFRDOQPYJFKFP-UHFFFAOYSA-N
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Description

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring dual aromatic systems: a benzotriazinone (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl) and a benzoxazolone (2-oxobenzo[d]oxazol-3(2H)-yl) core, connected via an ethylacetamide linker.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c24-16(11-22-14-7-3-4-8-15(14)27-18(22)26)19-9-10-23-17(25)12-5-1-2-6-13(12)20-21-23/h1-8H,9-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFRDOQPYJFKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazinone and oxazolone intermediates, followed by their coupling through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or oxazolone positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s dual-core architecture distinguishes it from analogs with single heterocyclic systems. Key structural analogs include:

Benzotriazinone Derivatives
  • N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n): These compounds, synthesized from isatin, feature a benzotriazinone core linked to an amide via a butanamide chain. Unlike the target compound, they lack the benzoxazolone moiety, which may reduce their binding versatility .
  • TAK-041 (NBI-1065846): A benzotriazinone derivative with a (trifluoromethoxy)phenyl-ethyl substituent. It acts as a GPR139 agonist, highlighting the role of the benzotriazinone core in central nervous system (CNS) targeting .
Benzoxazolone Derivatives
  • PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide): A TSPO-selective SPECT ligand with a bis-pyridylmethylamino group. Its benzoxazolone core is critical for imaging applications .
  • NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) : Synthesized via Suzuki coupling, this compound exhibits enhanced bioavailability and metabolic stability due to the naphthyl group .

Linker and Substituent Effects

The ethylacetamide linker in the target compound provides a shorter and more rigid connection compared to butanamide (e.g., 14a–14n) or propanamide (e.g., 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide) linkers in analogs . Substituents on the aromatic cores significantly influence pharmacological properties:

  • Electron-withdrawing groups (e.g., trifluoromethoxy in TAK-041) enhance metabolic stability .
  • Bulky substituents (e.g., naphthyl in NBMP) improve target affinity but may reduce solubility .

Challenges and Innovations

  • Dual-Core Assembly : Combining two heterocyclic systems requires precise regioselectivity to avoid side reactions.
  • Metabolic Stability : The benzoxazolone moiety may confer resistance to esterase-mediated degradation, as seen in NBMP .

Research Findings and Implications

  • TAK-041: Demonstrated efficacy in mouse models of social interaction deficits, suggesting the benzotriazinone-acetamide scaffold’s relevance in neuropsychiatric disorders .
  • NBMP : Exhibited low intersubject variability in TSPO binding, a common issue with earlier tracers .
  • PBPA : Highlighted the utility of benzoxazolone derivatives in bifunctional chelate approaches for radiopharmaceuticals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. Key steps require precise control of temperature (e.g., reflux in ethanol/methanol at 70–80°C), solvent polarity, and reaction time. For example, TBHP-mediated oxidation under reflux conditions (as in ) can enhance intermediate stability. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for achieving >95% purity. Monitoring via TLC and adjusting stoichiometric ratios of reagents (e.g., amine coupling agents) can mitigate side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the benzotriazinone and benzoxazolone moieties, with characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±0.001 Da). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. FTIR can validate functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Q. How can researchers screen the compound’s biological activity in preliminary assays?

  • Methodological Answer : Begin with in vitro assays targeting diseases suggested by structural analogs, such as cancer (MTT assay on HeLa or MCF-7 cells) or inflammation (COX-2 inhibition ELISA). Use dose-response curves (1–100 µM) to determine IC₅₀ values. Parallel cytotoxicity assays (e.g., against HEK293 cells) assess selectivity. Positive controls (e.g., doxorubicin for anticancer activity) and triplicate replicates ensure reproducibility .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Conduct meta-analyses to identify confounding factors, then validate using standardized protocols (e.g., NIH/WHO guidelines). Cross-test the compound in orthogonal assays (e.g., enzymatic vs. cell-based) and employ structure-activity relationship (SAR) models to isolate key functional groups responsible for activity .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with targets like kinases or GPCRs. Optimize the protonation state at physiological pH (MOE software) and validate with molecular dynamics simulations (NAMD/GROMACS) over 100 ns. Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models. Leverage databases like PDB for receptor structures .

Q. What modifications to the acetamide or triazinone groups could enhance pharmacokinetic properties?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the ethyl linker to improve solubility. Replace the benzoxazolone ring with bioisosteres (e.g., thiazolidinone) to modulate metabolic stability. Assess logP values (via shake-flask method) and plasma protein binding (ultrafiltration) to balance lipophilicity and bioavailability. SAR-guided synthesis can prioritize derivatives with <5% hepatic microsomal degradation .

Q. How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at 1M HCl/NaOH (37°C, 24 hrs).
  • Oxidative stress : Treat with 3% H₂O₂.
  • Thermal stability : Heat at 60°C for 72 hrs.
    Analyze degradation products via LC-MS and quantify intact compound using validated HPLC methods. Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Perform CYP450 inhibition assays (e.g., fluorogenic substrates for CYP3A4/CYP2D6) to assess metabolism and drug-drug interaction risks. Use liver microsomes with NADPH cofactors to identify metabolites via LC-QTOF-MS. Correlate findings with in silico predictions (e.g., StarDrop’s DMPK module) to prioritize analogs with favorable metabolic profiles .

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